![molecular formula C20H31NO3 B11831482 (4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B11831482.png)
(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aR,4bS,6aS,7S,9aS,9bS,11aS)-メチル 4a,6a-ジメチル-2-オキソヘキサデカヒドロ-1H-インデノ[5,4-f]キノリン-7-カルボン酸メチルは、ユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(4aR,4bS,6aS,7S,9aS,9bS,11aS)-メチル 4a,6a-ジメチル-2-オキソヘキサデカヒドロ-1H-インデノ[5,4-f]キノリン-7-カルボン酸メチルの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。主要なステップには、環化反応、還元、およびエステル化が含まれます。温度、溶媒、触媒などの特定の反応条件は、最終生成物の高収率と純度を確保するために注意深く制御されます。
工業生産方法
工業的な設定では、この化合物の生産は、大規模バッチまたは連続フロープロセスを含む場合があります。高圧反応器の使用や高度な精製技術などの反応条件の最適化は、費用対効果の高い効率的な生産を達成するために重要です。
化学反応の分析
反応の種類
(4aR,4bS,6aS,7S,9aS,9bS,11aS)-メチル 4a,6a-ジメチル-2-オキソヘキサデカヒドロ-1H-インデノ[5,4-f]キノリン-7-カルボン酸メチルは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化することができます。
還元: 還元反応は、この化合物をアルコールまたはアミンに変換することができます。
置換: 求核置換または求電子置換反応は、分子に異なる官能基を導入することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核試薬または求電子試薬が置換反応に使用されます。温度、溶媒、pHなどの反応条件は、目的の変換に基づいて最適化されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生じることがあります一方で、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
化学
化学において、(4aR,4bS,6aS,7S,9aS,9bS,11aS)-メチル 4a,6a-ジメチル-2-オキソヘキサデカヒドロ-1H-インデノ[5,4-f]キノリン-7-カルボン酸メチルは、より複雑な分子の合成のための構成ブロックとして使用されます。そのユニークな構造により、新しい化学反応とメカニズムを探求することができます。
生物学
生物学研究では、この化合物は生物活性分子の可能性について研究されています。抗菌、抗ウイルス、または抗がん特性など、さまざまな生物活性を示す可能性があり、創薬の候補となっています。
医学
医学では、この化合物の潜在的な治療効果が調査されています。それは、特定の疾患や状態を標的とする新しい医薬品の開発のためのリード化合物として役立つ可能性があります。
工業
工業分野では、(4aR,4bS,6aS,7S,9aS,9bS,11aS)-メチル 4a,6a-ジメチル-2-オキソヘキサデカヒドロ-1H-インデノ[5,4-f]キノリン-7-カルボン酸メチルは、そのユニークな化学的性質により、ポリマーやコーティングなどの先進材料の生産に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, (4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
(4aR,4bS,6aS,7S,9aS,9bS,11aS)-メチル 4a,6a-ジメチル-2-オキソヘキサデカヒドロ-1H-インデノ[5,4-f]キノリン-7-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が関与しています。これらの標的は、酵素、受容体、またはその他のタンパク質を含み、生物学的経路の調節につながります。正確な経路と分子標的は、研究されている特定の生物活性によって異なります。
類似化合物の比較
類似化合物
(4aR,4bS,6aS,7S,9aS,9bS,11aS)-メチル 4a,6a-ジメチル-2-オキソヘキサデカヒドロ-1H-インデノ[5,4-f]キノリン-7-カルボン酸メチルに類似する化合物には、他のインデノキノリン誘導体や、以下のような関連構造が含まれます。
独自性
(4aR,4bS,6aS,7S,9aS,9bS,11aS)-メチル 4a,6a-ジメチル-2-オキソヘキサデカヒドロ-1H-インデノ[5,4-f]キノリン-7-カルボン酸メチルの独自性は、特定の立体化学と官能基にあり、これらは異なる化学的および生物学的特性を付与します。これは、研究および工業的用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds to (4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate include other indenoquinoline derivatives and related structures such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C20H31NO3 |
|---|---|
分子量 |
333.5 g/mol |
IUPAC名 |
methyl (1S,3aS,3bS,5aS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylate |
InChI |
InChI=1S/C20H31NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h12-16H,4-11H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16-,19-,20+/m0/s1 |
InChIキー |
ZIJOERJCUZAWQB-HIQFOQTISA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@H]4[C@@]3(CCC(=O)N4)C |
正規SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(CCC(=O)N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)
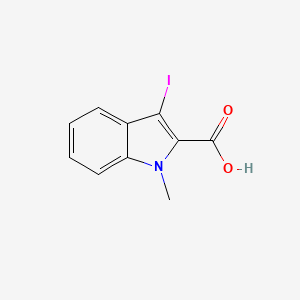

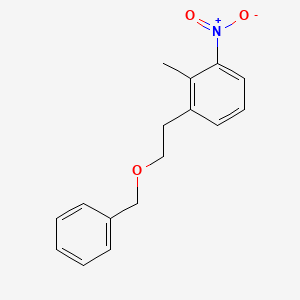
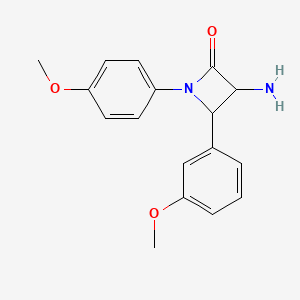

![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)
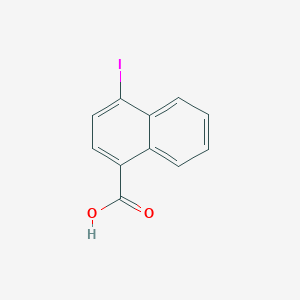

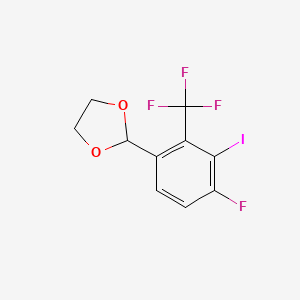
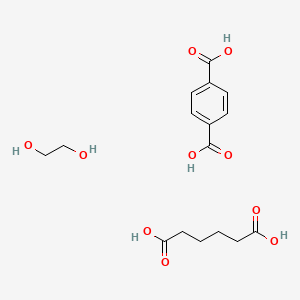
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine](/img/structure/B11831446.png)


